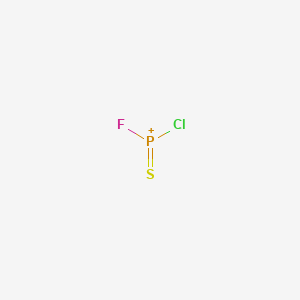
Chloro(fluoro)sulfanylidenephosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(fluoro)sulfanylidenephosphanium is a unique compound characterized by the presence of chlorine, fluorine, sulfur, and phosphorus atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(fluoro)sulfanylidenephosphanium typically involves the reaction of phosphorus compounds with sulfur and halogenating agents. One common method includes the use of phosphorus trichloride (PCl₃) and sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(fluoro)sulfanylidenephosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Chloro(fluoro)sulfanylidenephosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Chloro(fluoro)sulfanylidenephosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphinidenes: These compounds, like Chloro(fluoro)sulfanylidenephosphanium, contain phosphorus atoms and exhibit similar reactivity.
Fluorinated Compounds: Compounds such as fluorinated pyridines and quinolines share the presence of fluorine atoms, imparting unique chemical properties.
Uniqueness: this compound is unique due to the combination of chlorine, fluorine, sulfur, and phosphorus atoms in its structure. This combination imparts distinct reactivity and properties that are not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
25757-01-1 |
|---|---|
Molekularformel |
ClFPS+ |
Molekulargewicht |
117.49 g/mol |
IUPAC-Name |
chloro-fluoro-sulfanylidenephosphanium |
InChI |
InChI=1S/ClFPS/c1-3(2)4/q+1 |
InChI-Schlüssel |
VZCPSLIOCXBNNG-UHFFFAOYSA-N |
Kanonische SMILES |
F[P+](=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


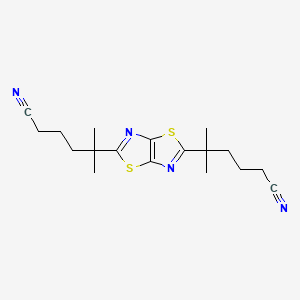

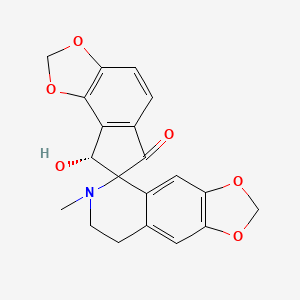

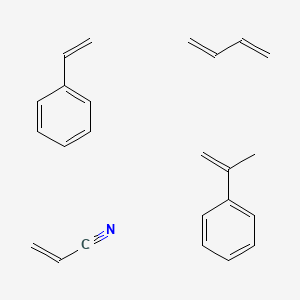

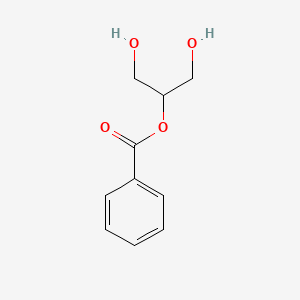
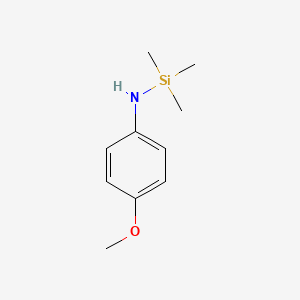
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

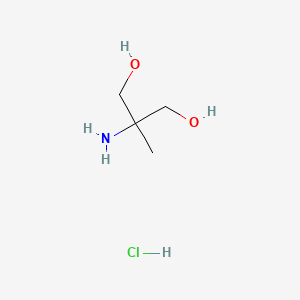
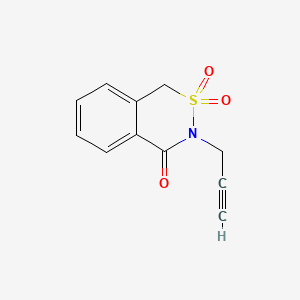
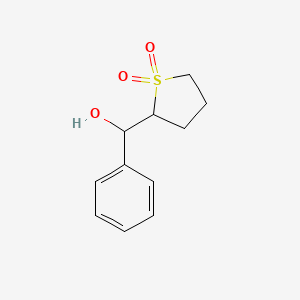
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
